REACTION_CXSMILES
|
[N:1]1[CH:2]=[N:3][N:4]2[CH:9]=[CH:8][C:7]([O:10][C:11]3[CH:16]=[CH:15][C:14]([NH:17][C:18]4[C:27]5[C:22](=[CH:23][CH:24]=[C:25]([NH:28][C:29]([NH:31][C:32]([CH3:36])([CH3:35])[CH2:33][OH:34])=S)[CH:26]=5)[N:21]=[CH:20][N:19]=4)=[CH:13][C:12]=3[CH3:37])=[CH:6][C:5]=12.O>C1COCC1>[N:1]1[CH:2]=[N:3][N:4]2[CH:9]=[CH:8][C:7]([O:10][C:11]3[CH:16]=[CH:15][C:14]([NH:17][C:18]4[C:27]5[C:22](=[CH:23][CH:24]=[C:25]([NH:28][C:29]6[O:34][CH2:33][C:32]([CH3:36])([CH3:35])[N:31]=6)[CH:26]=5)[N:21]=[CH:20][N:19]=4)=[CH:13][C:12]=3[CH3:37])=[CH:6][C:5]=12
|
Name
|
|
Quantity
|
322 g
|
Type
|
reactant
|
Smiles
|
N=1C=NN2C1C=C(C=C2)OC2=C(C=C(C=C2)NC2=NC=NC1=CC=C(C=C21)NC(=S)NC(CO)(C)C)C
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
O
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Type
|
CUSTOM
|
Details
|
to stir for 1 hour, at which point the material
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
|
The organics were then extracted into ethyl acetate (3×5000 mL)
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Type
|
WASH
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Details
|
washed with water (2×5000 mL) and brine (2×5000 mL)
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Type
|
CUSTOM
|
Details
|
The organics were dried by rotoevaporation
|
Type
|
CONCENTRATION
|
Details
|
the material was concentrated to an oil
|
Type
|
CUSTOM
|
Details
|
to solidify at room temperature
|
Type
|
CUSTOM
|
Details
|
to yield Form E
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N=1C=NN2C1C=C(C=C2)OC2=C(C=C(C=C2)NC2=NC=NC1=CC=C(C=C21)NC=2OCC(N2)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |